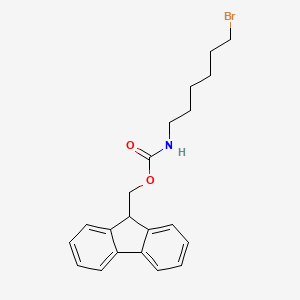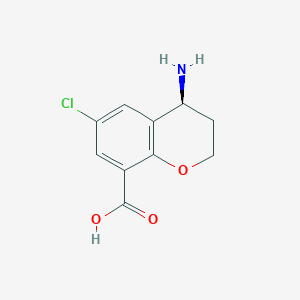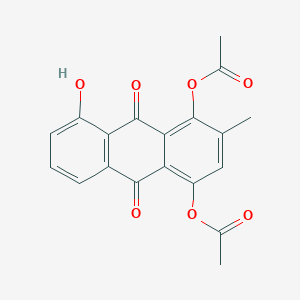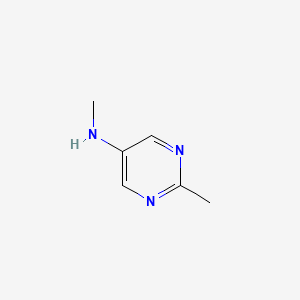
N,2-Dimethylpyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-Dimethylpyrimidin-5-amine: is an organic compound belonging to the class of aminopyrimidines It is characterized by a pyrimidine ring substituted with two methyl groups and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,2-Dimethylpyrimidin-5-amine typically involves the reaction of 2-aminopyridine with a suitable methylating agent. One common method involves the use of dimethyl sulfate or methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an inert solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: N,2-Dimethylpyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like triethylamine in dichloromethane.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: this compound reduced derivatives.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Applications De Recherche Scientifique
N,2-Dimethylpyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: this compound is used in the production of agrochemicals, pharmaceuticals, and dyes
Mécanisme D'action
The mechanism of action of N,2-Dimethylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. It can also interact with nucleic acids, affecting gene expression and protein synthesis. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Aminopyrimidine: Similar structure but lacks the methyl groups.
2,5-Dimethylpyrimidin-4-amine: Similar structure but with different substitution pattern.
N,N-Dimethylpyridin-2-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring
Uniqueness: N,2-Dimethylpyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and an amino group on the pyrimidine ring enhances its reactivity and potential for diverse applications compared to its analogs .
Propriétés
Formule moléculaire |
C6H9N3 |
|---|---|
Poids moléculaire |
123.16 g/mol |
Nom IUPAC |
N,2-dimethylpyrimidin-5-amine |
InChI |
InChI=1S/C6H9N3/c1-5-8-3-6(7-2)4-9-5/h3-4,7H,1-2H3 |
Clé InChI |
FENSBHAUEUGKRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=N1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


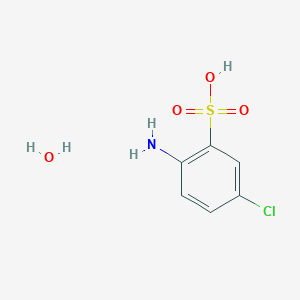
![9-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13123881.png)

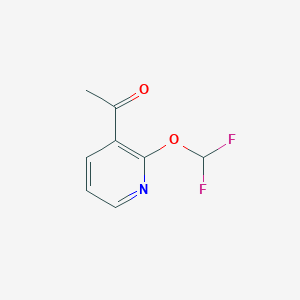
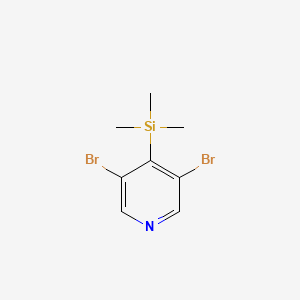
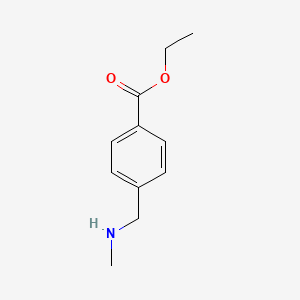
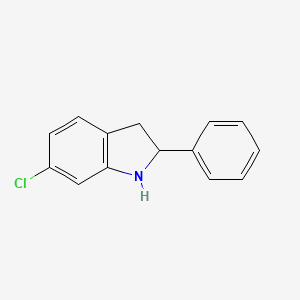
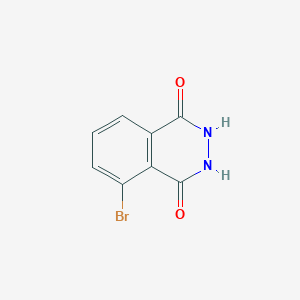

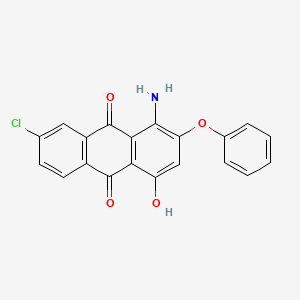
![5'-Nitro-[2,2'-bithiophene]-5-carboxylic acid](/img/structure/B13123946.png)
